molecular formula C16H20BrNO4 B3612548 ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate

ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate

Cat. No.: B3612548
M. Wt: 370.24 g/mol
InChI Key: YRBZKPKZJNRCEW-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom, a diethylamino group, and a hydroxy group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate involves multiple steps. One common synthetic route includes the bromination of a benzofuran precursor followed by the introduction of the diethylamino group through a Mannich reaction. The final step involves esterification to introduce the ethyl carboxylate group. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include ketones, amines, and thiols.

Scientific Research Applications

Ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:

    Ethyl 6-chloro-2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 6-bromo-2-[(methylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate: Similar structure but with a methylamino group instead of diethylamino.

    Ethyl 6-bromo-2-[(diethylamino)methyl]-5-methoxy-1-benzofuran-3-carboxylate: Similar structure but with a methoxy group instead of hydroxy. These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in terms of its specific functional groups and their interactions.

Properties

IUPAC Name

ethyl 6-bromo-2-(diethylaminomethyl)-5-hydroxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-4-18(5-2)9-14-15(16(20)21-6-3)10-7-12(19)11(17)8-13(10)22-14/h7-8,19H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBZKPKZJNRCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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